4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
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Overview
Description
4-(4-Chlorophenyl)-2-oxabicyclo[211]hexane-5-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid typically involves multiple steps, starting with the formation of the bicyclic core followed by the introduction of the chlorophenyl group. Common synthetic routes include:
Knoevenagel Condensation: This reaction involves the condensation of a suitable aldehyde or ketone with a compound containing an active methylene group, such as malonic acid derivatives, in the presence of a base.
Oxidation Reactions: Oxidation of intermediate compounds using oxidizing agents like potassium permanganate or chromium trioxide to introduce the carboxylic acid group.
Halogenation: Introduction of the chlorophenyl group through halogenation reactions using chlorine or other suitable halogenating agents.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can further modify the compound, introducing additional functional groups or converting existing ones.
Reduction: Reduction reactions can reduce the carboxylic acid group to alcohols or other derivatives.
Substitution: Substitution reactions can replace the chlorophenyl group with other substituents, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various halogenating agents, nucleophiles, and electrophiles.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Compounds with different substituents replacing the chlorophenyl group.
Scientific Research Applications
4-(4-Chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism by which 4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
4-(4-Chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is unique due to its bicyclic structure and chlorophenyl group. Similar compounds include:
4-(4-Chlorophenyl)-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid: Similar structure but with a different bicyclic core.
4-(4-Chlorophenyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid: Another variation with a different bicyclic core.
These compounds share similarities in their core structures but differ in their substituents and overall molecular architecture, leading to variations in their properties and applications.
Properties
CAS No. |
2167364-89-6 |
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Molecular Formula |
C12H11ClO3 |
Molecular Weight |
238.66 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C12H11ClO3/c13-8-3-1-7(2-4-8)12-5-9(16-6-12)10(12)11(14)15/h1-4,9-10H,5-6H2,(H,14,15) |
InChI Key |
XOCKEHIYWNTISS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C1(CO2)C3=CC=C(C=C3)Cl)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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